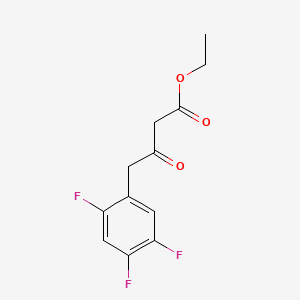

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Übersicht

Beschreibung

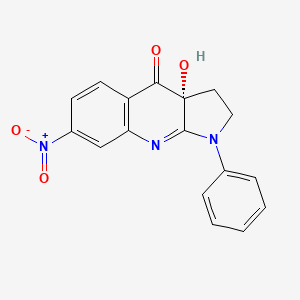

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a chemical compound with the molecular formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da . It is used as a substrate in various enzymatic reactions .

Synthesis Analysis

The synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves a multi-enzyme cascade using transaminase (TA), esterase, aldehyde reductase (AHR), and formate dehydrogenase (FDH), using benzylamine as an amino donor . A panel of 16 TAs was screened using this compound as a substrate . TA from Roseomonas deserti (TARO) was found to be the most suitable, showing the highest activity towards benzylamine (~70%) .Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is represented by the formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da .Chemical Reactions Analysis

In a cascade system, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is converted by esterase from Pseudomonas stutzeri (EstPS) to the respective β-keto acid . This is subsequently converted by the first TA to sitagliptin intermediate using (S)-α-MBA as an amino donor . The acetophenone formed in the reaction is recycled by the second TA to (S)-α-MBA .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate are represented by its molecular formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da .Wissenschaftliche Forschungsanwendungen

- Summary of the Application : Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is used as a substrate in a multi-enzyme cascade system for the synthesis of an industrially important compound, a sitagliptin intermediate . This process is part of the broader field of systems biocatalysis, which focuses on the application of bioprocesses in creating and preserving value, addressing climate change and sustainability .

- Methods of Application or Experimental Procedures : A panel of 16 transaminases (TAs) was screened using Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as a substrate . The TA from Roseomonas deserti (TARO) was found to be the most suitable, showing the highest activity towards benzylamine (~70%) . The inhibitory effect of benzaldehyde was resolved by using aldehyde reductase (AHR) from Synechocystis sp. and formate dehydrogenase (FDH) from Pseudomonas sp., which catalyzed the conversion of benzaldehyde to benzyl alcohol at the expense of NAD(P)H .

- Results or Outcomes : The whole-cell reactions were performed with varying substrate concentrations (10–100 mM), resulting in excellent conversions (ranging from 72 to 91%) into the desired product . The applicability of this cascade was highlighted on a gram scale, indicating production of 70% of the sitagliptin intermediate with 61% isolated yield .

Zukünftige Richtungen

The future directions of research on Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate could involve exploring its potential applications in the synthesis of pharmaceuticals and other industrially important chemicals . Biocatalysis is continuing to be of key importance and relevance for the functioning of natural as well as anthropogenic bioprocesses . The favorable features of biocatalytic processes, such as safety, health, environmental sustainability, high selectivity, and resource efficiency, are attracting increasing attention .

Eigenschaften

IUPAC Name |

ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPYOCIWVYDFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)